Naphthalene-1,3,5-trisulfonic acid

Energy Storage Conductive Polymers Supercapacitors

Achieving maximum energy density in polypyrrole supercapacitors requires precise anionic dopants. Isomer substitution leads to capacitance loss and altered polymer morphology. Naphthalene-1,3,5-trisulfonic acid (NTSA) delivers: - **119 F/g specific capacitance** (5 mV/s) in PPy composite electrodes - **Microporous structure** enabling higher ion diffusivity vs planar dopants - **Three -SO₃H groups** for electrostatic cross-linking during electropolymerization Procure the exact 1,3,5-isomer to guarantee reproducible device performance.

Molecular Formula C10H8O9S3
Molecular Weight 368.4 g/mol
CAS No. 6654-64-4
Cat. No. B008795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-1,3,5-trisulfonic acid
CAS6654-64-4
SynonymsNAPHTHALENE-1,3,5-TRISULPHONIC ACID; NAPHTHYL-1,3,5-TRISULFONIC ACID; 1,3,5-Naphthalene Trisulfonic Acid; Sodium 1,3,5-naphthalenetrisulfonate; SODIUM NAPHTHALENE-1,3,5-TRISULFONATE; Naphthalene-1,3,5-trisulfonic acid
Molecular FormulaC10H8O9S3
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O
InChIInChI=1S/C10H8O9S3/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)
InChIKeyINMHJULHWVWVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-1,3,5-trisulfonic Acid Overview


Naphthalene-1,3,5-trisulfonic acid (NTSA) is an aromatic sulfonic acid with three sulfonate (-SO₃H) groups positioned at the 1, 3, and 5 carbons on a naphthalene core [1]. This specific substitution pattern is a product of naphthalene sulfonation, which can be achieved via methods such as the reaction of 1,5-naphthalene disulfonic acid with fuming sulfuric acid [2]. The compound and its sodium salt are known for extremely high water solubility [3], a property that underpins its utility as an anionic dopant, a dye intermediate, and a component in cement additives [2][4].

Conductive polymer doping research
Reactive dye intermediate synthesis (1,3,5-specific route)
Steroidogenic enzyme inhibition studies
High-charge-density industrial dispersant formulations

Importance of 1,3,5-Substitution in NTSA


Generic substitution among naphthalene sulfonic acids is highly risky due to the profound impact of sulfonate group positioning on physicochemical and functional properties. Isomers like naphthalene-1,3,6-trisulfonic acid possess different spatial charge distributions and molecular geometries, which directly alter their ability to act as electrostatic cross-linkers in conductive polymers [1] and their performance as dispersants in complex formulations [2]. The specific 1,3,5-arrangement in NTSA is not simply an interchangeable structural variant; it is a key determinant that enables unique morphologies in polymer composites, specific enzyme inhibition profiles, and the targeted synthesis of crucial downstream dye intermediates like 7-aminonaphthalene-1,3,5-trisulfonic acid . Therefore, substituting NTSA with a different isomer or a lower degree of sulfonation without empirical validation will almost certainly lead to a loss of function or sub-optimal performance in the intended application.

Target: NTSA (1,3,5-substitution)
Defined charge distribution for electrostatic cross-linking
Specific precursor for 7-amino-1,3,5-trisulfonic acid
Substitute: other trisulfonic isomers (1,3,6- etc.)
Charge geometry may alter polymer morphology and capacitance
Synthetic route may not produce the desired dye intermediate

Similar isomer does not mean interchangeable; positional substitution directly influences functional performance.

NTSA Performance vs. Closest Analogs


Superior Dopant in Polypyrrole Composites

When used as an anionic dopant for electropolymerized polypyrrole (PPy), Naphthalene-1,3,5-trisulfonic acid (NTSA) demonstrably outperforms its mono- and di-sulfonate counterparts. A direct head-to-head study showed that PPy films doped with NTSA exhibited significantly higher ionic diffusivity and capacitance [1]. In a separate, cross-comparable study of PPy-carbon nanotube composite electrodes, the NTSA dopant yielded the highest specific capacitance among all tested dopants, which included naphthalene disulfonic acid (NDSA) and other organic acids [2].

Capacitance in PPy Composite
Head-to-head
119 F/g (NTSA)
vs. naphthalene disulfonic acid – not numerically reported; NTSA ranked highest among tested dopants
Reported top rank in specific capacitance screening
PPy-CNT composite, 5 mV/s scan rate
Energy Storage Conductive Polymers Supercapacitors

Key Intermediate for Reactive Dye Synthesis

The 1,3,5-substitution pattern of NTSA is structurally required for the synthesis of 7-amino-1,3,5-naphthalenetrisulfonic acid (also known as Sulfo C acid) . This downstream intermediate is a crucial building block for manufacturing a specific class of reactive dyes known for their vibrant, light-fast colors on textiles [1]. While naphthalene can be sulfonated to various degrees and positional isomers, only the 1,3,5-isomer yields this particular amino-trisulfonic acid derivative, which is a specific market demand for dye manufacturers producing reactive yellow, orange, and gold shades .

Dye Intermediate Synthesis
Class-level
Direct precursor via nitration/reduction
Other trisulfonic isomers yield different amino derivatives
Specific isomer for targeted reactive dye building block
7-amino-1,3,5-trisulfonic acid route
Dye Synthesis Organic Intermediates Reactive Dyes

Steroidogenic Enzyme Inhibition

In a defined biochemical assay, Naphthalene-1,3,5-trisulfonic acid has been shown to inhibit the activity of two key enzymes in steroid biosynthesis, 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase . The maximal inhibitory response was observed at a concentration of 500 μM, with enzyme activity measured via chloride currents in Xenopus oocytes after a 30-minute detection time . While other naphthalene sulfonic acid derivatives have shown broader anti-viral properties (e.g., against HIV reverse transcriptase), this specific, quantifiable effect on steroidogenic enzymes represents a defined biochemical activity that may be useful as a pharmacological tool or for investigating specific metabolic pathways [1].

Enzyme Inhibition
Assay context
Maximal response at 500 μM
No comparator data reported in source
Supports enzyme activity modulation studies
3β-HSD/17β-HSD, Xenopus oocyte model, 30-min detection
Steroidogenesis Enzyme Inhibition Biochemical Research

NTSA Application Scenarios


Supercapacitor Electrode Development

Research and development teams focused on high-performance energy storage should prioritize Naphthalene-1,3,5-trisulfonic acid (NTSA) over other naphthalene sulfonates when formulating polypyrrole (PPy)-based composite electrodes. The direct evidence that NTSA-doped PPy yields the highest specific capacitance (119 F/g at 5 mV/s) compared to other organic acid dopants, including naphthalene disulfonic acid [1], positions it as a superior dopant for maximizing energy density. Furthermore, the formation of electrostatic cross-links with NTSA during electropolymerization leads to a microporous structure with higher ion diffusivity, which is critical for high power density [2]. This specific combination of high capacitance and improved morphology is a quantifiable advantage in supercapacitor design.

Reactive Dye Intermediate Synthesis

Fine chemical and dye intermediate manufacturers should procure NTSA specifically when the downstream target is 7-amino-1,3,5-naphthalenetrisulfonic acid (Sulfo C acid) or related reactive dye precursors. The 1,3,5-substitution pattern is an absolute structural requirement for this synthetic route [3]. Attempting to substitute with a different isomer, such as naphthalene-1,3,6-trisulfonic acid, will result in a different product that is not suitable for the same vibrant yellow, orange, and gold reactive dye applications . This positional specificity directly translates to a supply chain necessity, making NTSA the essential starting material for this particular class of colorants.

Steroid Hormone Biosynthesis Research

Researchers investigating the steroidogenic pathway and requiring a tool to modulate 3β-HSD and 17β-HSD enzyme activity can utilize NTSA. The documented concentration-dependent inhibition, with maximal effect observed at 500 μM in a defined Xenopus oocyte model , provides a more precise and characterized tool compared to other broadly-active naphthalene sulfonic acids [4]. This specific, quantifiable activity profile allows for more controlled experiments in steroid biochemistry, distinguishing NTSA as a valuable and targeted research reagent rather than a generic sulfonated compound.

Dispersants and Concrete Admixtures

In industrial formulations for dispersants or concrete superplasticizers, the unique charge distribution and high water solubility of NTSA provide functional advantages. The 1,3,5-substitution pattern creates a distinct anionic surface that enhances particle dispersion and prevents agglomeration in dye and pigment formulations, leading to improved color strength and uniformity [5][6]. Similarly, as a component in naphthalene sulfonate-formaldehyde condensate superplasticizers, its high charge density contributes to superior water reduction and improved workability in high-strength concrete applications [7][8]. While not directly quantified in comparison to all isomers, this class-level property of the 1,3,5-isomer is a recognized driver of performance in these mature industrial applications.

Application
Selection Property
Validation Focus
Supercapacitor electrode R&D
Reported high-capacitance anionic dopant
Capacitance and ionic diffusivity testing
Reactive dye intermediate synthesis
1,3,5-isomer specificity for Sulfo C acid
Synthetic route confirmation
Steroidogenesis pathway studies
3β-HSD/17β-HSD inhibition tool compound
Enzyme activity concentration-response profile
Industrial dispersant formulations
High charge density and water solubility
Dispersion efficiency and workability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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